molecular formula C13H14O3 B1276245 2,4-Bis(allyloxy)benzaldehyde CAS No. 96601-10-4

2,4-Bis(allyloxy)benzaldehyde

Cat. No. B1276245
CAS RN: 96601-10-4
M. Wt: 218.25 g/mol
InChI Key: GACDJVALBBJGQY-UHFFFAOYSA-N
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Patent
US06603046B1

Procedure details

To a solution of 6.9 g (50 mmol) of 2,4-dihydroxybenzaldehyde in 100 ml of acetone was added 12 ml (120 mmol) of 3-bromopropene and 40 g of potassium carbonate and the mixture was refluxed for 3 h under stirring. The mixture was filtered and the filtrate concentrated in vacuo to give 10.2 g (93%) of 2,4-diprop-2-enyloxybenzaldehyde as slightly reddish crystals.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+].[CH3:21][C:22]([CH3:24])=O>>[CH2:12]([O:1][C:2]1[CH:9]=[C:8]([O:10][CH2:24][CH:22]=[CH2:21])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH:13]=[CH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
12 mL
Type
reactant
Smiles
BrCC=C
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=O)C=CC(=C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.